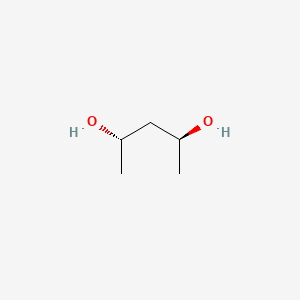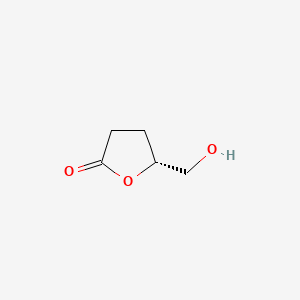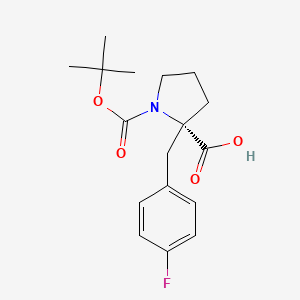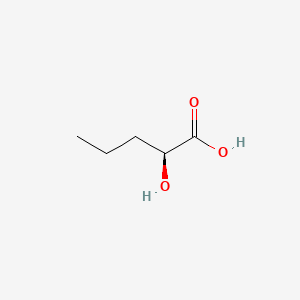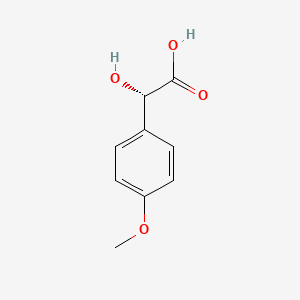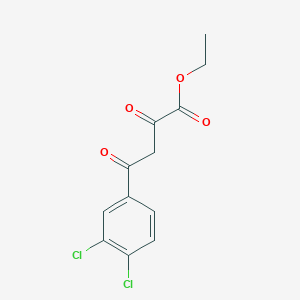
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Übersicht
Beschreibung
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a dioxobutanoate moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 3,4-dichlorophenylacetic acid with ethyl acetoacetate. The reaction is catalyzed by acidic or basic conditions, often using sulfuric acid or sodium ethoxide as catalysts. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of condensation and elimination steps.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization. The process is designed to minimize by-products and ensure the efficient use of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers, where its unique chemical properties are leveraged for specific applications.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence metabolic pathways, including those involved in inflammation and cell proliferation, by acting as an inhibitor or activator of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate can be compared with similar compounds such as:
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: This compound is used as a catalyst in Mitsunobu reactions and shares structural similarities with this compound.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Another similar compound used in catalytic processes, highlighting the versatility of the phenylhydrazinecarboxylate scaffold.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
IUPAC Name |
ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKHGIRYXQBVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434274 | |
| Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93618-67-8 | |
| Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

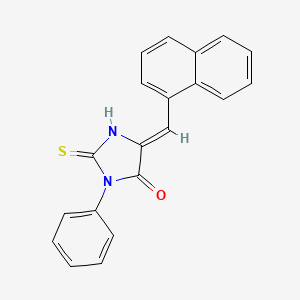
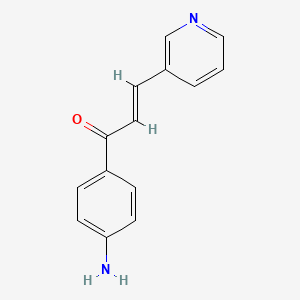
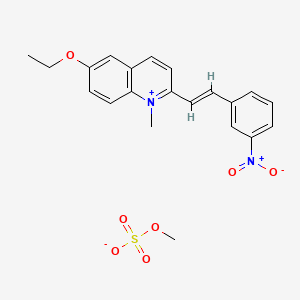
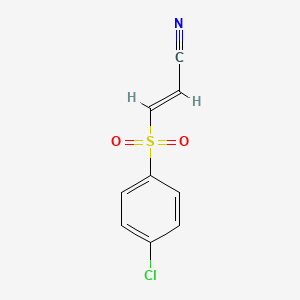
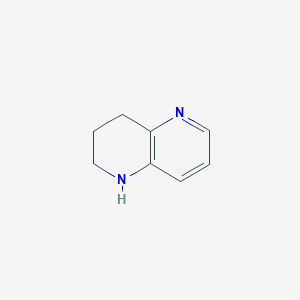
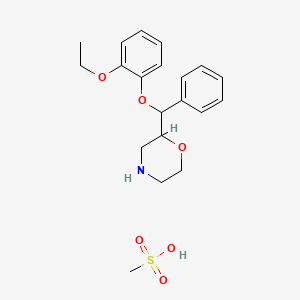
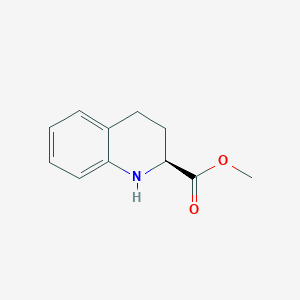
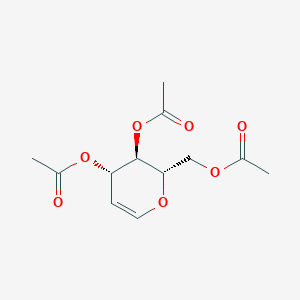
![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)
